[1,1'-Biphenyl]-4-ylmethanesulfonyl chloride
Description
[1,1'-Biphenyl]-4-sulfonyl chloride (CAS 1623-93-4) is a sulfonyl chloride derivative of biphenyl, where the sulfonyl chloride (-SO₂Cl) group is attached to the para position of one benzene ring. Its molecular formula is C₁₂H₉ClO₂S, with a molecular weight of 252.71 g/mol . This compound is widely used in organic synthesis as a sulfonating agent, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized biphenyl derivatives. Key synonyms include 4-biphenylsulfonyl chloride, biphenyl-4-sulfonyl chloride, and 4-phenylbenzenesulfonyl chloride . The structure consists of two linked benzene rings with the sulfonyl chloride group at the 4-position, rendering it electrophilic and reactive toward nucleophiles like amines or alcohols.
Properties
Molecular Formula |
C13H11ClO2S |
|---|---|
Molecular Weight |
266.74 g/mol |
IUPAC Name |
(4-phenylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C13H11ClO2S/c14-17(15,16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
SVNFRFPPMHIOIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-ylmethanesulfonyl chloride typically involves the reaction of biphenyl with methanesulfonyl chloride in the presence of a catalyst. One common method is the Friedel-Crafts acylation, where biphenyl reacts with methanesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions . The reaction is usually carried out in a non-polar solvent like dichloromethane to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-ylmethanesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, where the methanesulfonyl chloride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group is reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride or other reduced products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.
Major Products Formed
Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives.
Nucleophilic Substitution: Sulfonamide or sulfonate derivatives.
Reduction: Sulfonyl hydride or other reduced forms of the compound.
Scientific Research Applications
[1,1’-Biphenyl]-4-ylmethanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-ylmethanesulfonyl chloride involves its reactivity as an electrophile and nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which are important in medicinal chemistry and material science .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and applications of sulfonyl chlorides are influenced by substituents, aromatic system size, and electronic effects. Below is a comparative analysis of [1,1'-biphenyl]-4-sulfonyl chloride and structurally related compounds (Table 1), followed by a detailed discussion.
Table 1: Structural and Physicochemical Comparison of Sulfonyl Chlorides
Key Comparative Insights
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (EWGs): The 4'-fluoro derivative (Table 1, Entry 3) exhibits heightened electrophilicity at the sulfur center due to the inductive effect of fluorine, making it more reactive in nucleophilic substitutions compared to the parent compound .
- Electron-Donating Groups (EDGs): The 4′-methyl analog (Entry 2) demonstrates reduced reactivity because the methyl group donates electron density, destabilizing the transition state during nucleophilic attack. However, its lipophilicity improves solubility in organic solvents .
This impacts crystallization behavior and solubility . Naphthalene sulfonyl chlorides (Entry 4) have higher molecular symmetry and extended conjugation, often leading to distinct solubility profiles (e.g., preferential solubility in aromatic solvents) .
Synthetic Utility
- The parent compound ([1,1'-biphenyl]-4-sulfonyl chloride) is a versatile intermediate in drug discovery, while fluorinated derivatives (Entry 3) are valuable in synthesizing bioactive molecules with enhanced metabolic stability .
- Naphthalene-based analogs (Entry 4) are preferred in materials science for designing polymers with tailored thermal properties .
Biological Activity
[1,1'-Biphenyl]-4-ylmethanesulfonyl chloride is an organic compound with significant biological activity, particularly in the realms of medicinal chemistry and agrochemicals. Its structure features a biphenyl moiety with a sulfonyl chloride functional group, which contributes to its reactivity and utility in various chemical syntheses.
- Chemical Formula : C13H11ClO2S
- Molecular Weight : 252.72 g/mol
- CAS Number : 1623-93-4
- Appearance : Solid powder
- Melting Point : 103-108 °C
The biological activity of this compound is primarily attributed to its role as a potent inhibitor of histone deacetylases (HDACs). HDACs are critical enzymes involved in the regulation of gene expression through the modification of histones, and their inhibition can lead to altered cellular functions including apoptosis, differentiation, and cell cycle arrest.
Biological Applications
- Cancer Research : The compound has been studied for its potential as an anticancer agent due to its HDAC inhibitory properties. By inhibiting HDACs, it promotes the acetylation of histones and non-histone proteins, leading to the activation of tumor suppressor genes and the induction of cancer cell death.
- Agrochemical Potential : Its reactivity makes it a candidate for synthesizing herbicides and pesticides. The sulfonyl chloride group allows for further modifications that can enhance biological efficacy against specific pests or weeds.
- Synthesis of Pharmaceuticals : The compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting signaling pathways involved in cancer and other diseases.
Study 1: HDAC Inhibition and Cancer Cell Lines
A study investigated the effects of this compound on several cancer cell lines. The results indicated that treatment with this compound led to significant growth inhibition in breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the low micromolar range. The mechanism involved increased histone acetylation and subsequent activation of pro-apoptotic genes.
Study 2: Agrochemical Efficacy
In agricultural research, this compound was tested for its herbicidal properties against common weeds. The compound demonstrated effective inhibition of weed growth at concentrations as low as 10 ppm, indicating potential for use in developing environmentally friendly herbicides.
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Formula | Biological Activity |
|---|---|---|
| 4-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride | C13H11ClO2S | Enhanced lipophilicity; potential HDAC inhibitor |
| 4,4'-Biphenyldisulfonyl chloride | C12H10Cl2O4S2 | Dual sulfonyl groups; varied biological activity |
| 4-Methoxybiphenyl-4-sulfonyl chloride | C13H11ClO3S | Increased solubility; potential for drug formulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
